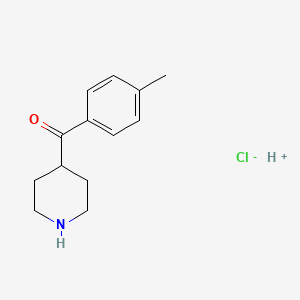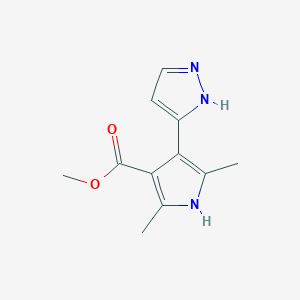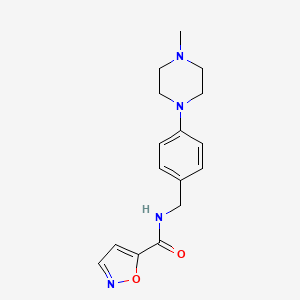
Ssaa09E2
Overview
Description
SSAA09E2 is a novel inhibitor of the replication of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV). It acts by blocking early interactions of the spike glycoprotein of SARS-CoV with the receptor for SARS-CoV, Angiotensin Converting Enzyme-2 (ACE2) . This compound has garnered significant attention due to its potential therapeutic applications in combating viral infections, particularly those caused by coronaviruses.
Scientific Research Applications
SSAA09E2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of viral replication.
Biology: Investigated for its effects on viral entry and replication in cell cultures.
Medicine: Potential therapeutic agent for treating infections caused by coronaviruses, including SARS-CoV and potentially SARS-CoV-2.
Industry: Utilized in the development of antiviral drugs and as a reference compound in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SSAA09E2 involves multiple steps, starting with the preparation of the core structure, which is an oxazole derivative. The key steps include:
Formation of the oxazole ring: This is typically achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the piperazine moiety: This step involves the reaction of the oxazole derivative with a piperazine compound under controlled conditions.
Final modifications: Additional functional groups are introduced to enhance the compound’s activity and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity.
Use of industrial-grade reagents and solvents: To maintain cost-effectiveness.
Purification and quality control: Employing techniques such as crystallization, chromatography, and spectroscopy to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
SSAA09E2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of activity and stability.
Mechanism of Action
SSAA09E2 exerts its effects by blocking the early interactions of the spike glycoprotein of SARS-CoV with the receptor for SARS-CoV, Angiotensin Converting Enzyme-2 (ACE2) . This inhibition prevents the virus from entering host cells, thereby halting its replication. The molecular targets involved include the spike glycoprotein and ACE2, and the pathway involves the disruption of the viral entry process.
Comparison with Similar Compounds
Similar Compounds
Uniqueness of SSAA09E2
This compound is unique in its mechanism of action, as it specifically targets the early interactions between the spike glycoprotein and ACE2, making it a promising candidate for early intervention in viral infections. Its distinct mechanism sets it apart from other inhibitors that act at different stages of the viral entry process.
Properties
IUPAC Name |
N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-19-8-10-20(11-9-19)14-4-2-13(3-5-14)12-17-16(21)15-6-7-18-22-15/h2-7H,8-12H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRXBNSVRJWWAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


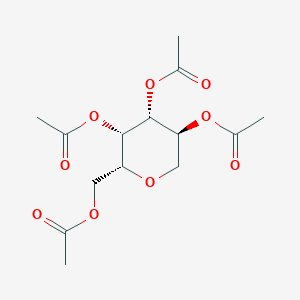

![2-[4-(2-Butyl-1-benzofuran-3-carbonyl)-2,6-diiodophenoxy]ethyl-diethylazanium;chloride](/img/structure/B7788671.png)
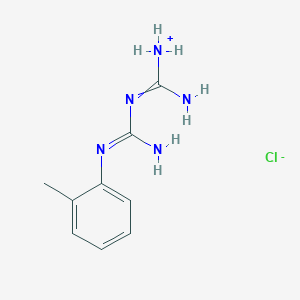
![5-[(3,4-dichlorophenyl)methyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B7788686.png)
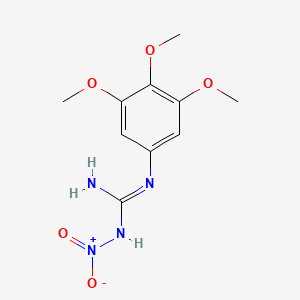
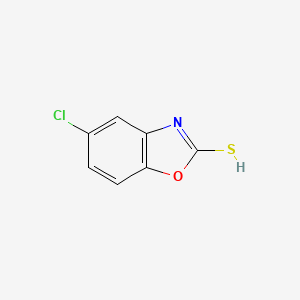
![(2E)-4-[(2-ethyl-6-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B7788722.png)
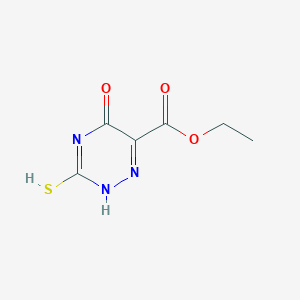
![N-[3-(propan-2-yloxy)phenyl]acetamide](/img/structure/B7788739.png)

